molecular formula C7H15Br2NO B1379583 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide CAS No. 1803601-48-0

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide

Cat. No. B1379583
CAS RN: 1803601-48-0
M. Wt: 289.01 g/mol
InChI Key: JKQSHVYIJMACFI-UHFFFAOYSA-N
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Description

“4-(2-Bromoethyl)-3-methylmorpholine hydrobromide” is likely a brominated derivative of morpholine. Morpholine is a common heterocyclic amine featuring a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecule likely contains a morpholine ring with a bromoethyl group attached. The presence of bromine, a halogen, may significantly influence the compound’s reactivity .


Chemical Reactions Analysis

As a brominated compound, it might undergo various reactions, such as nucleophilic substitution or elimination. The presence of the morpholine ring could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds tend to have higher densities and boiling points compared to their non-brominated counterparts .

Scientific Research Applications

Synthesis and Organic Chemistry

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide is involved in various synthesis processes and organic chemistry reactions. Its derivatives and related compounds serve as key intermediates in synthesizing various organic molecules. For instance, 5-Methyl-3-(bromomethyl)pyridine hydrobromide, a structurally related compound, is a crucial intermediate in the synthesis of rupatadine, showcasing a method that is simple, efficient, and environmentally friendly (Guo et al., 2015). Similarly, the synthesis of N,N-Dimethyl-4-nitrobenzylamine, which is an important intermediate in medicine, pesticide, and chemical fields, involves processes that are cost-effective, simple, and environmentally friendly (Wang Ling-ya, 2015).

Green Chemistry and Environmental Applications

The compound and its derivatives find applications in green chemistry and environmental protection. For instance, the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis is a process that mitigates the negative impacts of methyl bromide usage pending the development of suitable replacement fumigants (Yang et al., 2015). Additionally, the high nucleophilicity of bromide ion in the form of ionic liquids is utilized for the nucleophilic displacement of an alkyl group, offering a green chemical method for ether cleavage (Boovanahalli et al., 2004).

Polymers and Materials Science

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide is also relevant in the field of polymers and materials science. The solution polymerization of structurally similar compounds was studied, showcasing the influence of the anion on the solubility and thermal stability of polymers after various anion exchanges (Monmoton et al., 2008).

Pharmaceutical Intermediates and Synthesis

Compounds related to 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide are used as intermediates in pharmaceutical synthesis. For instance, an improved synthesis method for 4‐imidazoleëthanol starting from 2-butyne-1,4-diol was described, indicating the versatility of such compounds in synthesizing pharmaceutical intermediates (Bloemhoff & Kerling, 2010).

Catalysis and Chemical Reactions

The compound finds use in catalysis and various chemical reactions. For example, facile reductions of aryl halides were reported using a combination that includes a structurally similar compound, showcasing broad general applicability for reductions of various chemical groups (Korvinson et al., 2019).

Safety And Hazards

Like many brominated compounds, it should be handled with care to avoid contact with skin and eyes. It should be used in a well-ventilated area .

properties

IUPAC Name

4-(2-bromoethyl)-3-methylmorpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO.BrH/c1-7-6-10-5-4-9(7)3-2-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQSHVYIJMACFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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